molecular formula C21H30O3 B1218284 3'-Hydroxy-thc CAS No. 58434-44-9

3'-Hydroxy-thc

Cat. No.: B1218284
CAS No.: 58434-44-9
M. Wt: 330.5 g/mol
InChI Key: GWSPOZKXWMVVEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Cannabinoid Discovery and Metabolite Identification

The use of cannabis for medicinal, recreational, and spiritual purposes dates back millennia, with early documented records found in ancient Chinese pharmacopoeias and Hindu texts. nih.govsydney.edu.auilae.org The scientific exploration of cannabis began in earnest in the 19th century, with early efforts focusing on isolating its active constituents. British chemist Robert S. Cahn reported on cannabinol (B1662348) (CBN) in the late 19th century, and by 1940, its structure was elucidated. sydney.edu.auwikipedia.org Roger Adams and his team isolated cannabidiol (B1668261) (CBD) in 1942, and subsequently, the stereochemistry of both CBD and Δ⁹-THC was determined by Raphael Mechoulam and his colleagues in the 1960s. nih.govilae.orgwikipedia.orgnih.gov

The identification of Δ⁹-THC as the principal psychoactive compound spurred further research into its mechanism of action and, crucially, its fate within the body. By the 1970s, significant efforts were directed towards characterizing the pharmacokinetics and metabolic pathways of Δ⁹-THC. nih.govnih.gov This research laid the groundwork for understanding how the body processes THC, leading to the identification of numerous metabolites, including those hydroxylated on the molecule's side chain.

Classification and Significance as a Metabolite of Δ9-Tetrahydrocannabinol

3'-Hydroxy-THC, also referred to as 3'-OH-Δ⁹-THC, is recognized as a metabolite of Δ⁹-THC. ontosight.aiwikipedia.org It falls into the category of side-chain hydroxylated metabolites, meaning a hydroxyl group (-OH) has been added to the pentyl side chain of the THC molecule. wikipedia.org While Δ⁹-THC itself is extensively metabolized, primarily in the liver by cytochrome P450 enzymes, the resulting metabolites can possess varying degrees of pharmacological activity. ontosight.aitandfonline.comcanada.canih.gov

Overview of this compound's Position in the Cannabinoid Family

This compound is structurally related to Δ⁹-THC, differing by the addition of a hydroxyl group at the 3' position of the pentyl side chain. ontosight.aiwikipedia.org This seemingly minor structural alteration can significantly impact the compound's interaction with biological targets and its pharmacokinetic properties. ontosight.ai

It is part of a diverse family of Δ⁹-THC metabolites, which include other hydroxylated forms (e.g., 11-Hydroxy-THC, 8,11-Dihydroxy-THC) and carboxylated forms (e.g., 11-nor-9-carboxy-THC). nih.govwikipedia.orgnih.govwikipedia.org While 11-Hydroxy-THC is the major active metabolite, this compound represents another facet of THC's biotransformation, contributing to the complex interplay of cannabinoids and their derivatives within the body. wikipedia.org Understanding these metabolic pathways is crucial for a comprehensive grasp of cannabis pharmacology and toxicology.

Data Tables

To illustrate the chemical characteristics and comparative significance of this compound, the following data tables have been compiled based on available scientific literature.

Table 1: Chemical Properties of this compound

PropertyValueSource
Chemical Name3'-Hydroxy-Δ⁹-THC ontosight.aiwikipedia.org
IUPAC Name(6aR,10aR)-3-[(3S)-3-hydroxypentyl]-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol wikipedia.org
Molecular FormulaC₂₁H₃₀O₃ wikipedia.orgnih.govnih.gov
Molar Mass330.468 g/mol wikipedia.org
CAS Number93246-26-5 wikipedia.org
ClassificationMinor active metabolite, side-chain hydroxylated wikipedia.org

Table 2: Comparison of this compound with Δ⁹-THC and Other Key Metabolites

Metabolite NameClassificationPotency Relative to Δ⁹-THCPrimary Site of HydroxylationSource
Δ⁹-THCPrincipal psychoactive component1x (Baseline)N/A wikipedia.orgwikipedia.org
This compound (S enantiomer)Minor active metabolite, side-chain hydroxylatedSeveral times more potentPentyl side chain (3' position) wikipedia.org
11-Hydroxy-THCMajor active metaboliteSimilar to Δ⁹-THCAllylic position (C11) wikipedia.orgwikipedia.org
11-nor-9-carboxy-THC (THC-COOH)Major inactive metaboliteInactiveCarboxylated at C9 nih.govwikipedia.org

Compound List:

this compound

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

11-Hydroxy-THC

11-nor-9-carboxy-THC (THC-COOH)

Cannabidiol (CBD)

Cannabinol (CBN)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

58434-44-9

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

3-(3-hydroxypentyl)-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

InChI

InChI=1S/C21H30O3/c1-5-15(22)8-7-14-11-18(23)20-16-10-13(2)6-9-17(16)21(3,4)24-19(20)12-14/h10-12,15-17,22-23H,5-9H2,1-4H3

InChI Key

GWSPOZKXWMVVEN-UHFFFAOYSA-N

SMILES

CCC(CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O)O

Canonical SMILES

CCC(CCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O)O

Synonyms

3'-hydroxy-delta(9)-tetrahydrocannabinol
3'-hydroxy-delta(9)-tetrahydrocannabinol, (6aR-(3(R*),6aalpha,10abeta))-isomer
3'-hydroxy-delta(9)-tetrahydrocannabinol, (6aR-(3(S*),6aalpha,10abeta))-isomer
3'-hydroxy-THC
3'-hydroxytetrahydrocannabinol-delta(9)

Origin of Product

United States

Biosynthesis and Metabolic Transformations of 3 Hydroxy Thc

Endogenous Formation Pathways of 3'-Hydroxy-THC

The endogenous formation of this compound occurs through the metabolic processing of Δ9-THC within the body. This process involves oxidative transformations that modify the parent molecule, leading to various hydroxylated and oxidized derivatives.

Regioselectivity of Hydroxylation at the 3'-Position of the Pentyl Side Chain

The formation of this compound specifically involves hydroxylation at the 3'-carbon atom of the pentyl side chain of Δ9-THC. This regioselective hydroxylation is part of a broader pattern of side-chain metabolism observed for Δ9-THC. Studies have identified hydroxylation at various positions along the pentyl side chain, including the 3'-, 4'-, and other positions, as well as oxidation at other sites on the molecule universiteitleiden.nlwikipedia.orgacs.org. The specific hydroxylation at the 3'-position leads to the formation of this compound, distinguishing it from other side-chain hydroxylated isomers. For instance, in dog lung metabolism studies, both 3'-hydroxy-Δ1-THC and 4'-hydroxy-Δ1-THC were identified as metabolites nih.govoup.com.

Enzymatic Mechanisms of Biotransformation in Mammalian Systems

The biotransformation of Δ9-THC, including the formation of this compound, is primarily mediated by enzymatic systems within mammalian systems, predominantly the cytochrome P450 (CYP450) superfamily of enzymes.

Involvement of Cytochrome P450 Monooxygenases (CYP450) in Formation

Cytochrome P450 monooxygenases are the principal enzymes responsible for the phase I metabolism of Δ9-THC, catalyzing oxidative reactions such as hydroxylation caymanchem.comd-nb.infotandfonline.comuniupo.ituniversiteitleiden.nlcambridge.orgacs.orgresearchgate.netmdpi.comnih.govwikipedia.orgnih.gov. Several CYP isoforms have been implicated in the metabolism of Δ9-THC. Key enzymes involved include CYP2C9, CYP2C19, and CYP3A4 caymanchem.comd-nb.infowikipedia.orgtandfonline.comuniupo.itcambridge.orgacs.orgmdpi.comnih.govnih.gov. Specifically, CYP2C9 and CYP3A4 are considered primary enzymes in metabolizing Δ9-THC, with CYP2C9 playing a significant role in the formation of 11-OH-THC caymanchem.comwikipedia.orgnih.govcambridge.orgacs.orgnih.govnih.gov. While direct identification of specific CYPs solely responsible for 3'-hydroxylation is less frequently detailed, studies using purified monkey CYP450 isozymes have identified the formation of 3'-hydroxy-Δ9-THC universiteitleiden.nl. Furthermore, CYP450 enzymes are generally responsible for the hydroxylation of the pentyl side chain, contributing to the formation of metabolites like this compound universiteitleiden.nlbund.de.

In Vitro and Ex Vivo Metabolic Studies in Isolated Organ Systems (e.g., perfused dog lung, liver microsomes)

Metabolic studies utilizing isolated organ systems and cellular fractions have been instrumental in identifying the metabolites of Δ9-THC.

Liver Microsomes: Studies using human liver microsomes have identified this compound as a metabolite of Δ9-THC universiteitleiden.nl. Dog liver microsomes have also been employed, showing the formation of 3'-hydroxy-Δ1-THC as a minor metabolite, alongside major metabolites like 6α- and 6β-hydroxy-Δ1-THC nih.govoup.com. In vitro studies with rat and mouse liver microsomes have also contributed to understanding the broad metabolic landscape of Δ9-THC, with species-specific variations in metabolite profiles acs.orgacs.org.

Perfused Organ Systems: The isolated perfused dog lung has been utilized to study Δ9-THC metabolism, identifying 3'-hydroxy-Δ1-THC and 4'-hydroxy-Δ1-THC as major metabolites in this system, indicating a significant role for the lung in side-chain hydroxylation nih.govoup.com. Studies involving perfused rat and guinea pig lungs and livers have also revealed differences in metabolic patterns, with guinea pigs showing a greater tendency for side-chain hydroxylation compared to rats acs.orgtandfonline.com.

Comparative Species-Specific Metabolic Profiles (e.g., dog, guinea pig, monkey)

Significant species-specific differences exist in the metabolism of Δ9-THC, influencing the types and relative abundance of metabolites formed, including those hydroxylated on the side chain.

Dog: In the isolated perfused dog lung, 3'-hydroxy-Δ1-THC and 4'-hydroxy-Δ1-THC were identified as major metabolites, suggesting a pronounced capacity for side-chain hydroxylation nih.govoup.com. Dog liver microsomes also produced these as minor metabolites nih.govoup.com.

Guinea Pig: Guinea pigs have been observed to produce a greater proportion of side-chain hydroxylated metabolites compared to rats acs.orgtandfonline.com. Studies using guinea pig liver microsomes and perfused organs have identified various hydroxylated metabolites, including those on the side chain universiteitleiden.nlacs.orgtandfonline.com.

Monkey: Purified CYP450 isozymes from monkeys have been shown to metabolize Δ9-THC, yielding 3'-hydroxy-Δ9-THC among other hydroxylated products universiteitleiden.nl.

Mouse: Mouse liver microsomes are used in comparative studies, revealing differences in metabolic profiles compared to human systems acs.orgnih.govnih.govresearchgate.net.

These comparative studies highlight that the specific enzymatic machinery present in different species influences the regioselectivity and extent of Δ9-THC metabolism, particularly concerning side-chain hydroxylation pathways leading to metabolites like this compound.

Table 1: Identified Metabolites of Δ9-THC and Associated Enzymes/Pathways

MetabolitePrimary Formation Pathway/Enzyme(s)Role/Activity (if specified)Source Citation(s)
This compoundCYP450 (e.g., monkey CYP450), CYP2C9, CYP2C19, CYP3A4 (general side chain hydroxylation)Minor, active metabolite universiteitleiden.nl, wikipedia.org, nih.gov, oup.com
11-Hydroxy-THCCYP2C9, CYP3A4, CYP2C19Major, active metabolite caymanchem.com, nih.gov, cambridge.org, d-nb.info, wikipedia.org, researchgate.net, tandfonline.com, uniupo.it, nih.gov, nih.gov
11-Nor-9-carboxy-THCOxidation of 11-OH-THC (CYP450s), dehydrogenasesInactive metabolite caymanchem.com, nih.gov, d-nb.info, wikipedia.org, researchgate.net, glpbio.com, uniupo.it, nih.gov
8α-hydroxy-Δ9-THCCYP3A4Minor metabolite universiteitleiden.nl, cambridge.org, nih.gov
8β-hydroxy-Δ9-THCCYP3A4Minor metabolite universiteitleiden.nl, cambridge.org, nih.gov
4'-hydroxy-Δ1-THC(Dog lung/liver)Major (dog lung), Minor (dog liver) nih.gov, oup.com

Comparative Analysis of Metabolic Routes with Other Δ9-THC Metabolites (e.g., 11-Hydroxy-THC, 8-Hydroxy-THC)

Metabolic Pathways and Key Enzymes

Δ⁹-THC undergoes extensive metabolism, predominantly through hydroxylation, catalyzed by various CYP enzymes. These enzymes are responsible for introducing hydroxyl groups at different positions on the Δ⁹-THC molecule, leading to a diverse array of metabolites.

11-Hydroxy-THC (11-OH-THC): This is considered the primary active Phase I metabolite of Δ⁹-THC. Its formation involves hydroxylation at the allylic C-11 position of the cyclohexenyl ring. The key enzymes responsible for this transformation are CYP2C9 and CYP2C19 . tandfonline.commdpi.comwikipedia.orgcaymanchem.comwikipedia.orgtandfonline.comresearchgate.netresearchgate.netwikiwand.comrealmofcaring.org CYP3A4 also contributes to 11-OH-THC formation, though often to a lesser extent than CYP2C9 and CYP2C19. tandfonline.comresearchgate.netresearchgate.netwikiwand.comnih.gov Following its formation, 11-OH-THC can be further oxidized, primarily by dehydrogenase enzymes and CYP2C9, to form 11-nor-9-carboxy-THC (THC-COOH), which is generally considered inactive at CB1 receptors. tandfonline.comwikipedia.orgwikipedia.orgtandfonline.comrealmofcaring.orgthepermanentejournal.org THC-COOH is then typically conjugated with glucuronic acid to form THC-COOH-Gluc, the major metabolite excreted in urine. tandfonline.comwikipedia.orgtandfonline.comrealmofcaring.org

8-Hydroxy-THC (8-OH-THC): This metabolite represents hydroxylation at the C-8 position of the cyclohexenyl ring. Specifically, 8β-OH-THC is a recognized minor metabolite. caymanchem.comresearchgate.netnih.govcaymanchem.comresearchgate.net The formation of 8-OH-THC, particularly the 8β-isomer, is primarily attributed to CYP3A4 . caymanchem.comresearchgate.netresearchgate.netnih.govresearchgate.netnih.gov Some studies also suggest a role for CYP2C9 in 8-hydroxylation. Unlike 11-OH-THC, 8-OH-THC is considered a minor metabolite, meaning it is produced in lower quantities. Further metabolism of 8-OH-THC can include di-hydroxylation, such as the formation of 8β,11-dihydroxy-Δ⁹-THC, also involving CYP enzymes like CYP3A4. caymanchem.comresearchgate.netnih.govcaymanchem.comresearchgate.net

This compound (3'-OH-THC): This metabolite is characterized by hydroxylation occurring on the pentyl side chain, specifically at the 3' position. universiteitleiden.nl While identified as a metabolite, the precise CYP enzymes responsible for the formation of 3'-OH-THC are not as clearly elucidated in the provided literature compared to 11-OH-THC and 8-OH-THC. Research indicates that hydroxylation can occur at various positions along the pentyl chain, but specific enzyme attribution for the 3'-position is less defined. caymanchem.comuniversiteitleiden.nl Consequently, the subsequent metabolic transformations and relative abundance of 3'-OH-THC are also less extensively detailed in the available data.

Comparative Summary of Metabolic Routes

The metabolic pathways leading to these hydroxylated Δ⁹-THC metabolites reveal distinct enzymatic preferences and hydroxylation sites. 11-OH-THC, a major metabolite, is predominantly formed by CYP2C9 and CYP2C19 at the allylic C-11 position. In contrast, 8-OH-THC, a minor metabolite, is primarily formed by CYP3A4 at the C-8 position of the cyclohexenyl ring. The formation of 3'-OH-THC involves hydroxylation on the pentyl side chain, with specific enzyme assignments being less clear from the current literature.

MetaboliteHydroxylation SitePrimary Formation Enzyme(s)Relative AbundanceMajor Subsequent Metabolites
This compound Pentyl side chain (C-3')Not clearly defined*Not specifiedNot specified
11-Hydroxy-THC Allylic (C-11)CYP2C9, CYP2C19Major11-COOH-THC
8-Hydroxy-THC Cyclohexenyl ring (C-8)CYP3A4Minor8β,11-diOH-THC

Compound List:

Δ⁹-Tetrahydrocannabinol (Δ⁹-THC)

this compound

11-Hydroxy-THC (11-OH-THC)

8-Hydroxy-THC (8-OH-THC)

11-nor-9-carboxy-THC (THC-COOH)

11-nor-9-carboxy-THC glucuronide (THC-COOH-Gluc)

8β-Hydroxy-THC (8β-OH-THC)

8β,11-dihydroxy-Δ⁹-THC (8β,11-diOH-THC)

Cannabinol (B1662348) (CBN)

11-hydroxy-CBN

8-hydroxy-CBN

Cannabidiol (B1668261) (CBD)

7-Hydroxy-CBD (7-OH-CBD)

7-carboxy-CBD

7-carboxy-CBD glucuronide

Hexahydrocannabinol (HHC)

11-hydroxy-HHC

HHC-COOH

Synthetic Methodologies and Chemical Derivatization of 3 Hydroxy Thc

Total Synthesis Approaches for 3'-Hydroxy-THC and its Stereoisomers

The total synthesis of this compound typically follows established strategies for cannabinoid synthesis, which involve the acid-catalyzed condensation of a substituted resorcinol (B1680541) (the aromatic southern portion) with a suitable monoterpene derivative (the hydroaromatic northern portion). A key total synthesis of racemic this compound was developed to provide access to this metabolite for biological evaluation.

This approach involves the coupling of a side-chain-modified olivetol (B132274) derivative with a terpene diol. A notable synthesis involves the condensation of (±)-3'-acetoxyolivetol with (±)-cis-p-menth-2-ene-1,8-diol in the presence of a Lewis acid catalyst like fused zinc chloride (ZnCl₂) in dichloromethane (B109758) (CH₂Cl₂). nih.gov This reaction yields a mixture of the desired Δ⁹-THC derivative and its Δ⁸ isomer. Following chromatographic separation and hydrolysis of the acetate (B1210297) protecting group, racemic this compound is obtained. nih.gov

The biological activity of this compound is highly dependent on the stereochemistry at the 3'-position of the pentyl side chain, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer. Consequently, stereoselective synthesis is crucial for investigating the distinct pharmacological profiles of each enantiomer.

A direct stereoselective total synthesis for each enantiomer has not been extensively documented in peer-reviewed literature. However, a viable and scientifically established strategy would involve the preparation of enantiomerically pure versions of the key resorcinol intermediate, (R)- or (S)-3'-hydroxyolivetol. This could be achieved through the asymmetric reduction of a ketone precursor, 5-(3-oxopentyl)benzene-1,3-diol (3'-oxo-olivetol).

The asymmetric reduction of the ketone can be accomplished using chiral reducing agents, such as the Corey-Bakshi-Shibata (CBS) catalyst system, which is well-known for the highly enantioselective reduction of ketones to alcohols. nih.gov By selecting either the (R)- or (S)-CBS catalyst, one could selectively produce the corresponding (R)- or (S)-3'-hydroxyolivetol. These chiral intermediates, after protection of the hydroxyl groups, could then be utilized in the condensation reaction with an appropriate chiral terpene partner, as described in the total synthesis section, to yield the desired (R)- or (S)-3'-Hydroxy-THC enantiomer.

The total synthesis of racemic this compound relies on several key intermediates and a well-defined reaction pathway. The primary precursors are the resorcinol and monoterpene components.

Key Synthetic Intermediates:

Intermediate CompoundStructure/FormulaRole in Synthesis
(±)-3'-AcetoxyolivetolC₁₃H₁₈O₄The resorcinol component containing the pre-installed, protected hydroxyl group on the pentyl side chain.
(±)-cis-p-Menth-2-ene-1,8-diolC₁₀H₁₈O₂The monoterpene component that forms the bicyclic ring system of the THC core.
Fused Zinc Chloride (ZnCl₂)ZnCl₂Lewis acid catalyst that promotes the condensation (Friedel-Crafts alkylation) between the resorcinol and terpene.
(±)-3'-Acetoxy-Δ⁹-THC DiacetateC₂₇H₃₆O₆The protected intermediate formed after condensation and subsequent acetylation, allowing for separation from the Δ⁸ isomer.

The reaction pathway, as described by Handrick et al., begins with the Lewis acid-catalyzed condensation of (±)-3'-acetoxyolivetol and (±)-cis-p-menth-2-ene-1,8-diol. nih.gov This reaction is not entirely regioselective and produces a mixture of the desired Δ⁹ isomer along with the thermodynamically more stable Δ⁸ isomer. To facilitate separation, the crude mixture is acetylated, and the resulting diacetates are separated using high-pressure liquid chromatography (HPLC). The final step involves alkaline hydrolysis (saponification) of the purified acetate intermediate to remove the protecting groups and yield the final product, (±)-3'-Hydroxy-THC. nih.gov

Reaction Pathway Summary:

Condensation: (±)-3'-Acetoxyolivetol + (±)-cis-p-Menth-2-ene-1,8-diol → Mixture of protected 3'-Acetoxy-Δ⁹-THC and 3'-Acetoxy-Δ⁸-THC

Purification: Chromatographic separation of the isomeric mixture.

Hydrolysis: Alkaline hydrolysis of the purified 3'-Acetoxy-Δ⁹-THC to yield (±)-3'-Hydroxy-THC.

Semisynthetic Pathways from Precursor Cannabinoids

Semisynthetic methods provide an alternative route to this compound, starting from more abundant, naturally occurring cannabinoids like Δ⁹-THC. These methods typically involve the selective oxidation of the pentyl side chain. While selective chemical oxidation at the 3'-position is challenging due to multiple reactive sites on the THC molecule, biotransformation using microorganisms offers a promising alternative. nih.gov

Various microbial systems, including bacteria and fungi, have been shown to hydroxylate the side chain of cannabinoids. researchgate.net Strains from genera such as Rhodococcus, Mycobacterium, Gordonia, and Dietzia are capable of converting Δ⁹-THC into more polar derivatives, including various hydroxylated products. nih.gov These microorganisms possess cytochrome P450 enzyme systems that can perform regioselective C-H oxidation on the alkyl side chain. The process involves incubating Δ⁹-THC with a culture of the selected microorganism, followed by extraction and purification of the resulting metabolites to isolate this compound. This biocatalytic approach avoids the use of harsh chemical reagents and can offer a degree of regioselectivity that is difficult to achieve through conventional chemical synthesis. nih.gov

Preparation of Labeled this compound Derivatives for Research Applications

Isotopically labeled derivatives of this compound (e.g., with Deuterium (²H) or Carbon-13 (¹³C)) are invaluable tools for metabolic studies, pharmacokinetic analysis, and as internal standards for quantitative mass spectrometry.

The synthesis of labeled this compound would logically follow the total synthesis pathway, utilizing a labeled precursor. The most efficient strategy involves the synthesis of an isotopically labeled version of the key 3'-hydroxyolivetol intermediate. For instance, to prepare [¹³C₄]-3'-Hydroxy-THC, one could start with a [¹³C₄]-labeled building block to synthesize the pentyl side chain of olivetol. This labeled side chain is then used to construct the full [¹³C₄]-3'-hydroxyolivetol molecule.

This labeled resorcinol intermediate would then be carried through the established condensation reaction with the terpene partner. researchgate.net This ensures that the isotopic labels are incorporated into a stable position within the final molecule's core structure.

Plausible Synthetic Route for Labeled this compound:

Synthesis of Labeled Precursor: Preparation of an isotopically labeled n-butyl bromide (e.g., [¹³C₄]-n-bromobutane).

Synthesis of Labeled Olivetol Derivative: Use the labeled precursor to construct the side chain of a 3'-oxo-olivetol or related intermediate, incorporating the isotopic labels.

Formation of Labeled 3'-Hydroxyolivetol: Reduction of the ketone to an alcohol, yielding labeled 3'-hydroxyolivetol.

Condensation: Reaction of the labeled 3'-hydroxyolivetol (likely after protection) with the terpene diol to form labeled this compound, following the established total synthesis protocol.

This approach ensures high isotopic purity and provides a robust method for generating the necessary labeled compounds for advanced research applications.

Pharmacological Characterization and Molecular Mechanisms of Action Preclinical Focus

Ligand-Receptor Interactions and Binding Affinity

The pharmacological effects of cannabinoids are primarily mediated through their interaction with the cannabinoid receptors, CB1 and CB2. These receptors are key components of the endocannabinoid system and are involved in regulating a multitude of physiological processes.

While specific binding affinity studies providing Ki values for 3'-Hydroxy-THC at CB1 and CB2 receptors are not extensively detailed in the available scientific literature, its pharmacological activity in preclinical models strongly suggests that it acts as an agonist at these receptors. Cannabinoid receptors are G-protein coupled receptors (GPCRs), and their activation by agonists initiates a cascade of intracellular events. The parent compound, Δ⁹-THC, is known to be a partial agonist at both CB1 and CB2 receptors, exhibiting lower efficacy than some synthetic cannabinoids nih.gov. It is plausible that this compound also functions as a partial agonist, a characteristic that would be consistent with its structural similarity to Δ⁹-THC.

Research has demonstrated a significant difference in the pharmacological potency of the stereoisomers of this compound. The S-isomer of this compound has been found to be considerably more potent than the R-isomer. This stereoselectivity suggests that the conformation of the side chain of the molecule is critical for its behavioral activity. The higher potency of the S-isomer indicates a more favorable interaction with the cannabinoid receptors, leading to a greater biological response.

Intracellular Signaling Pathways Modulated by this compound (e.g., G-protein coupled receptor modulation, cAMP)

As with other cannabinoid receptor agonists, this compound is presumed to exert its effects through the modulation of intracellular signaling pathways upon binding to CB1 and CB2 receptors. Cannabinoid receptors are primarily coupled to inhibitory G-proteins (Gi/o). Activation of these receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP) nih.gov. This reduction in cAMP levels can affect the activity of protein kinase A (PKA) and subsequently influence the phosphorylation of various downstream proteins involved in neuronal excitability and gene expression. While direct studies on the specific effects of this compound on these signaling cascades are limited, its agonistic activity at cannabinoid receptors implies its involvement in these G-protein mediated pathways.

Comparative In Vitro Pharmacological Profiles with Parent Δ⁹-THC and Other Active Metabolites

Comparative Potency of Cannabinoids

Compound Receptor Target Relative Potency
Δ⁹-THC CB1/CB2 Baseline
11-OH-THC CB1/CB2 More potent than Δ⁹-THC
(S)-3'-Hydroxy-THC CB1/CB2 More potent than Δ⁹-THC

Preclinical In Vivo Pharmacological Effects (Animal Models, excluding clinical relevance or adverse outcomes)

Animal models provide valuable insights into the pharmacological effects of this compound on behavior. These studies have highlighted its significant activity and the stereochemical requirements for its effects.

Preclinical studies in mice have shown that this compound can induce hypoactivity, a common behavioral effect of cannabinoid agonists. Notably, the S-isomer of this compound was found to be considerably more potent in producing hypoactivity compared to the R-isomer. Furthermore, S-3'-Hydroxy-THC was more active than the parent compound, Δ⁹-THC, in this assay.

In drug discrimination studies in rats, a model used to assess the subjective effects of drugs, the S-isomer of this compound also demonstrated greater potency than the R-isomer. Rats trained to discriminate Δ⁹-THC from a vehicle generalized to S-3'-Hydroxy-THC, indicating that it produces similar subjective effects. Again, the S-isomer was more potent than Δ⁹-THC in this paradigm. These findings underscore the importance of the stereochemistry of the 3'-hydroxyl group for the in vivo activity of this metabolite.

Summary of In Vivo Behavioral Effects

Behavioral Assay Animal Model Finding
Hypoactivity Mice (S)-3'-Hydroxy-THC is more potent than (R)-3'-Hydroxy-THC and Δ⁹-THC.

Physiological Effects (e.g., body temperature regulation)

In preclinical evaluations, 3'-Hydroxy-Δ⁹-tetrahydrocannabinol (this compound) has demonstrated significant physiological effects, particularly in the regulation of body temperature. Comparative studies with its parent compound, Δ⁹-tetrahydrocannabinol (Δ⁹-THC), have revealed notable differences in potency.

One of the hallmark effects of cannabinoid agonists in rodents is the induction of hypothermia, a temporary decrease in core body temperature. Research has shown that this compound is a potent inducer of this effect. In studies conducted on mice, this compound was found to be more effective than Δ⁹-THC in depressing rectal temperature. Specifically, it has been reported to be two to three times more potent than Δ⁹-THC in this regard. This heightened potency suggests a more robust interaction with the central nervous system pathways that regulate body temperature.

The mechanism underlying cannabinoid-induced hypothermia is complex, involving the activation of cannabinoid receptor type 1 (CB1) in the hypothalamus, a key brain region for thermoregulation. The enhanced effect of this compound on body temperature suggests it may have a higher affinity or efficacy at these CB1 receptors compared to Δ⁹-THC, leading to a more pronounced physiological response.

Table 1: Comparative Effects of this compound and Δ⁹-THC on Body Temperature in Mice

CompoundEffect on Body TemperatureRelative Potency
This compound Depression of rectal temperature2-3 times more potent than Δ⁹-THC
Δ⁹-THC Depression of rectal temperatureBaseline

Neurobiological Responses and Receptor Desensitization in Animal Brain Regions

While the physiological effects of this compound have been characterized to some extent, specific preclinical data on its distinct neurobiological responses and its capacity to induce receptor desensitization in various animal brain regions are not extensively detailed in the current scientific literature. However, by examining the broader understanding of cannabinoid pharmacology, particularly that of its parent compound Δ⁹-THC, we can infer the likely mechanisms of action for this compound.

Cannabinoid compounds exert their effects primarily through interaction with the cannabinoid receptors, CB1 and CB2. The psychoactive and many of the physiological effects of cannabinoids are mediated by the CB1 receptor, which is densely expressed in the central nervous system. Brain regions with high CB1 receptor density include the hippocampus, basal ganglia, cerebellum, and cortex.

Chronic or repeated administration of cannabinoid agonists, such as Δ⁹-THC, is known to lead to receptor desensitization and downregulation. This is a homeostatic mechanism where the continuous stimulation of the receptor leads to a reduction in its signaling efficacy and a decrease in the number of receptors on the cell surface. This process is a key neurobiological underpinning of tolerance to the effects of cannabinoids.

Given that this compound is a potent cannabinoid agonist, it is highly probable that it also induces CB1 receptor desensitization in a manner similar to or potentially more pronounced than Δ⁹-THC, corresponding to its increased potency in physiological assays. This desensitization would likely occur in the same brain regions where CB1 receptors are abundant and are affected by Δ⁹-THC. However, without direct comparative preclinical studies on this compound, the specific kinetics and regional differences of this process remain to be elucidated.

Structure Activity Relationships Sar of 3 Hydroxy Thc

Influence of the 3'-Hydroxylation on Cannabinoid Receptor Affinity and Efficacy

The introduction of a hydroxyl group at the 3' position of the pentyl side chain of THC profoundly impacts its interaction with cannabinoid receptors, particularly CB1. While THC itself is a partial agonist at both CB1 and CB2 receptors, 3'-OH-THC, specifically its S-enantiomer, exhibits enhanced potency. Studies indicate that the S-enantiomer of 3'-OH-THC is several times more potent than THC wikipedia.org. This increased potency suggests that the 3'-hydroxylation can optimize the compound's fit within the receptor binding pocket, leading to a stronger interaction and a more pronounced pharmacological effect. In contrast, other hydroxylated isomers on the pentyl side chain are generally much weaker or inactive, highlighting the specific importance of the 3'-position for this enhancement wikipedia.org. The 3',11-dihydroxy metabolite of THC, however, has been reported to be less potent than THC itself, indicating that the position and number of hydroxyl groups play critical roles in determining activity govinfo.gov.

Stereochemical Determinants of Pharmacological Potency: A Detailed Analysis of R- and S-Enantiomers

The presence of chiral centers in cannabinoid molecules means they can exist as enantiomers, which often exhibit vastly different pharmacological profiles. For 3'-OH-THC, stereochemistry is a critical determinant of potency. The S-enantiomer of 3'-OH-THC is considerably more potent than its R-enantiomer across various behavioral assays, including hypoactivity in mice, static-ataxia in dogs, and generalization testing in rats trained to discriminate THC nih.gov. In some instances, the S-isomer has demonstrated higher activity than THC itself nih.gov. This stereoselectivity underscores the precise three-dimensional requirements of the cannabinoid receptor binding site. While the S-isomer shows enhanced potency for behavioral effects, studies suggest that both R and S enantiomers may be equally active in producing hypothermia, indicating that stereochemistry can influence different physiological responses differentially nih.gov. The extreme potency differences observed between enantiomers of related hydroxylated cannabinoids, such as 11-OH-delta 8-THC-dimethylheptyl (over 1000-fold difference), further emphasize the critical role of stereochemistry in cannabinoid receptor interactions nih.gov.

Role of the Pentyl Side Chain Conformation in Cannabinoid Receptor Recognition

The pentyl side chain of THC is recognized as a key pharmacophoric group, and its conformation plays a vital role in receptor recognition and binding affinity mdpi.com. Molecular dynamics simulations have revealed that the pentyl chain of THC can adopt different conformations, such as an L-shape or an I-shape, within the CB1 receptor binding site acs.orgresearchgate.net. The I-shape conformation allows the side chain to occupy an intracellular cavity, which is crucial for initial receptor activation acs.orgresearchgate.net. This conformational flexibility is influenced by specific amino acid residues within the receptor, such as Leu6.51 in CB1R, which facilitates the necessary conformational changes for the I-shape researchgate.net. The presence of a hydroxyl group at the 3' position, as in 3'-OH-THC, can further influence the preferred conformation of the side chain, potentially optimizing its interaction with the receptor and contributing to the observed increase in potency nih.gov. Modifications to the length of the alkyl side chain also critically affect affinity and potency, with longer chains generally increasing binding affinity up to a certain point mdpi.com.

Comparative SAR Studies with Other Hydroxylated and Non-Hydroxylated Cannabinoids

Comparative SAR studies reveal that the position and number of hydroxyl groups on the cannabinoid skeleton significantly modulate activity. As noted, the S-enantiomer of 3'-OH-THC is more potent than THC, whereas other side-chain hydroxylated isomers are considerably weaker or inactive wikipedia.org. Furthermore, 3'-OH-THC is approximately 2-3 times more potent than THC, while the 3',11-dihydroxy metabolite is less potent than THC govinfo.gov. This suggests that hydroxylation at the 3' position is particularly beneficial for enhancing potency, while additional hydroxylation, as in the 3',11-dihydroxy compound, may reduce it. Studies on synthetic cannabinoids have also shown that hydroxylated metabolites can retain or even exceed the binding affinity and efficacy of the parent compound, reinforcing the role of hydroxylation in modulating cannabinoid activity antoniocasella.eu. The cis-stereoisomers of Δ⁹-THC, such as (-)-Δ⁹-cis-THC, also demonstrate altered receptor affinities compared to the trans-isomer, with lower binding affinities reported for both CB1 and CB2 receptors, further illustrating the impact of stereochemistry and isomerism on SAR acs.org.

Compound List

3'-Hydroxy-Δ⁹-tetrahydrocannabinol (3'-OH-THC)

Δ⁹-tetrahydrocannabinol (THC)

(-)-Δ⁹-trans-tetrahydrocannabinol

(-)-Δ⁹-cis-tetrahydrocannabinol

3',11-dihydroxy-Δ⁹-tetrahydrocannabinol

Analytical Chemistry and Detection Methodologies for 3 Hydroxy Thc

Chromatographic Separation Techniques

Chromatography is a foundational technique for isolating cannabinoids from complex mixtures. pickeringlabs.com It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. pickeringlabs.com For metabolites like 3'-OH-THC, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most utilized methods.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the confirmatory analysis of cannabinoids. nih.gov However, due to the low volatility of cannabinoids, which possess polar hydroxyl groups, a derivatization step is typically required to make them suitable for GC analysis. nih.govnih.gov This process involves converting the polar -OH groups into less polar, more volatile silyl derivatives, commonly using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and affinity for the column's stationary phase. Although specific retention times for 3'-OH-THC are not widely published, its elution order would be relative to other monohydroxylated THC isomers. The coupled mass spectrometer then fragments the eluted molecules, providing a unique mass spectrum that serves as a chemical fingerprint for definitive identification.

Table 1: Illustrative GC-MS Parameters for Cannabinoid Analysis This table represents typical parameters used for the analysis of THC and its primary metabolites. Specific conditions for 3'-Hydroxy-THC would require dedicated validation.

Parameter Typical Setting
Column Phenyl-methyl siloxane capillary column (e.g., HP-5MS)
Injector Temp. 250 - 280 °C
Oven Program Initial temp ~150°C, ramped to ~300°C
Carrier Gas Helium
Derivatization Silylation (e.g., with BSTFA or MSTFA)
Ionization Mode Electron Ionization (EI) at 70 eV

| MS Mode | Scan or Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) is the preferred method for cannabinoid potency testing as it analyzes compounds in their liquid state, thereby avoiding the thermal degradation or decarboxylation that can occur in GC analysis. This is particularly advantageous as it does not require derivatization. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the most common approach for cannabinoid separation. chromatographyonline.com

In a typical HPLC setup for cannabinoid analysis, a gradient elution is used, where the composition of the mobile phase (often a mixture of acidified water and acetonitrile or methanol) is changed over time to achieve effective separation of numerous compounds within a single run. nih.gov The various monohydroxylated THC isomers, including 3'-OH-THC, can be resolved from each other using normal-phase HPLC with a mobile phase such as chloroform in heptane. nih.gov Detection is commonly performed using a diode-array detector (DAD) or a UV-Vis detector, which provides quantitative data based on the absorbance of light at a specific wavelength (e.g., 220 nm). pickeringlabs.comnih.gov For preparative purposes, fractions corresponding to the desired peak can be collected for further purification. chromatographyonline.com

Spectroscopic Identification Methods (e.g., Mass Spectrometry)

Mass Spectrometry (MS) is the definitive method for the structural confirmation of cannabinoids and their metabolites. When coupled with a chromatographic system (GC-MS or LC-MS), it provides both retention time and mass-to-charge ratio (m/z) data. The fragmentation pattern generated by MS is crucial for distinguishing between isomers.

For this compound, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. Hydroxylation on the aliphatic side chain of THC can be identified by specific product ions. researchgate.net In studies of THC metabolism by cytochrome P450 enzymes, the MS/MS spectra of metabolites hydroxylated on the side chain, such as 3'-OH-THC, show characteristic fragments. researchgate.net For instance, the presence of a fragment ion at m/z 191, alongside fragments at m/z 257 and m/z 242, is indicative of oxidation on the pentyl side chain. researchgate.net This allows for differentiation from metabolites hydroxylated on the cannabinoid core structure.

Table 2: Key Mass Fragments for Identifying Side-Chain Hydroxylated THC Metabolites Based on fragmentation patterns observed in in vitro metabolism studies. researchgate.net

Precursor Ion [M+H]⁺ Characteristic Fragment Ions (m/z) Interpretation

Quantification Strategies in Non-Human Biological Matrices (e.g., animal tissues, in vitro samples)

Quantifying cannabinoids in biological matrices is essential for pharmacokinetic and metabolic studies. In non-human samples like animal tissues or in vitro preparations, methodologies must be sensitive enough to detect low concentrations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantification due to its high selectivity and sensitivity. nih.gov

The general strategy involves:

Sample Preparation: This is a critical step to remove interfering substances. For animal tissues, this may involve homogenization followed by protein precipitation and/or solid-phase extraction (SPE). For in vitro samples, such as microsomal incubations or cell culture media, a simple protein precipitation with a solvent like acetonitrile may suffice. nih.govnih.gov

Calibration: A calibration curve is prepared by spiking a blank matrix (e.g., control plasma, buffer) with known concentrations of an analytical standard of 3'-OH-THC. nih.gov

Internal Standards: To account for matrix effects and variations in extraction efficiency, a stable isotope-labeled internal standard (e.g., 3'-OH-THC-d3) is added to all samples, calibrators, and quality controls. sigmaaldrich.com

LC-MS/MS Analysis: The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, where the instrument is set to detect a specific precursor-to-product ion transition for the analyte and the internal standard. This provides high specificity and reduces background noise.

While specific validated methods for 3'-OH-THC in animal tissues are not widely documented, the approaches used for THC and its major metabolites are directly applicable. For example, methods validated for THC and 11-Hydroxy-THC in animal plasma have achieved lower limits of quantification (LLOQ) of 0.5 ng/mL. researchgate.net Similar sensitivity would be expected for a validated 3'-OH-THC assay. In in vitro studies investigating the effects of THC on cell lines, concentrations in the micromolar range (e.g., 1 µM to 50 µM) are often used and quantified. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Abbreviation
3'-Hydroxy-∆⁹-tetrahydrocannabinol 3'-OH-THC
11-Hydroxy-∆⁹-tetrahydrocannabinol 11-OH-THC
∆⁹-tetrahydrocannabinol THC
Acetonitrile -
Chloroform -
Heptane -
Methanol -
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA

Research Perspectives and Future Directions

Rational Design of Novel Cannabinoid Analogs Based on 3'-Hydroxylation SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical modifications influence a compound's biological activity and are key to designing novel therapeutic agents. For 3'-OH-THC, SAR data indicates that hydroxylation at the 3'-position of the pentyl side chain can significantly potentiate cannabinoid activity govinfo.gov. Specifically, the S-enantiomer of 3'-OH-THC has been shown to be considerably more potent than THC in various behavioral tests, highlighting the critical role of side-chain conformation for optimal receptor interaction wikipedia.orgnih.gov. Advances in understanding these SARs, particularly concerning the stereochemistry at the 3'-position and the influence of the hydroxyl group, provide a strong foundation for the rational design of novel cannabinoid analogs. Future research could focus on synthesizing analogs that mimic the potent S-enantiomer of 3'-OH-THC or explore further modifications at this position to achieve enhanced potency, selectivity for specific cannabinoid receptors (CB1 or CB2), or tailored pharmacokinetic properties for potential therapeutic applications.

Advanced Elucidation of Biosynthetic Pathways and Enzymatic Transformations

The metabolism of THC primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, with CYP2C9 identified as a key enzyme in its hydroxylation wikipedia.orgdroracle.airealmofcaring.org. While general pathways for THC metabolism are established, the specific enzymatic machinery responsible for the efficient and stereoselective synthesis of 3'-OH-THC requires more advanced elucidation. Studies have indicated that monkey liver microsomes and isolated perfused dog lungs can metabolize Δ⁹-THC to 3'-hydroxy derivatives, suggesting the involvement of specific CYP isoforms or other enzymatic systems in this transformation universiteitleiden.nl. Further research is warranted to precisely identify the enzymes responsible for 3'-hydroxylation, particularly those that favor the production of the more potent S-enantiomer. A deeper understanding of these biosynthetic pathways and enzymatic transformations could not only illuminate the metabolic fate of THC but also pave the way for developing targeted synthetic routes for 3'-OH-THC and its analogs.

Q & A

Q. How can interdisciplinary approaches enhance this compound research?

  • Answer : Combine analytical chemistry (LC-MS/MS), pharmacology (PK-PD modeling), and computational biology (molecular docking for CYP450 interactions) to address complex questions. For example, molecular dynamics simulations predict metabolite binding affinities, which can be validated via in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.